molecular formula C16H16N2O4S B3006305 3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide CAS No. 1394802-69-7

3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide

Cat. No.: B3006305
CAS No.: 1394802-69-7
M. Wt: 332.37
InChI Key: UYRQBFKUCUZTHP-UHFFFAOYSA-N
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Description

3-Hydroxy-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a sulfonyl group, and a hydrazide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-hydroxybenzohydrazide with 4-methylphenylsulfonyl chloride under basic conditions to form the intermediate sulfonylhydrazide. This intermediate is then subjected to a Wittig reaction with a suitable aldehyde to introduce the ethenyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a sulfonylbenzaldehyde, while reduction of the ethenyl group may produce a sulfonylethylbenzohydrazide.

Scientific Research Applications

3-Hydroxy-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonyl groups can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The ethenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzaldehyde: Shares the hydroxybenzene core but differs in the functional groups attached.

    4-Methylphenylsulfonylhydrazide: Contains the sulfonylhydrazide moiety but lacks the hydroxy and ethenyl groups.

    N’-[(E)-2-(4-methylphenyl)ethenyl]benzohydrazide: Similar structure but without the sulfonyl group.

Uniqueness

3-Hydroxy-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.

Properties

IUPAC Name

3-hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-12-5-7-13(8-6-12)9-10-23(21,22)18-17-16(20)14-3-2-4-15(19)11-14/h2-11,18-19H,1H3,(H,17,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRQBFKUCUZTHP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NNC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NNC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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